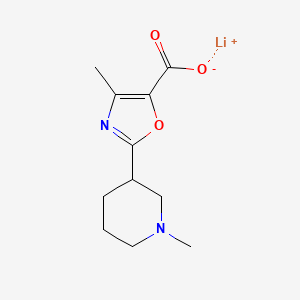
Methyl 4-(2-(3-(4-methoxyphenethyl)ureido)ethyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound features a piperazine ring, which is a common structural motif in many pharmaceuticals and bioactive molecules.
Métodos De Preparación
The synthesis of Methyl 4-(2-(3-(4-methoxyphenethyl)ureido)ethyl)piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methoxyphenethylamine with an isocyanate to form the corresponding urea derivative. This intermediate is then reacted with a piperazine derivative under suitable conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Análisis De Reacciones Químicas
Methyl 4-(2-(3-(4-methoxyphenethyl)ureido)ethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The urea moiety can be reduced to form an amine derivative.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit bioactive properties, making it a candidate for drug development.
Medicine: Its structural features suggest potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 4-(2-(3-(4-methoxyphenethyl)ureido)ethyl)piperazine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The piperazine ring and urea moiety may play key roles in binding to these targets and modulating their activity .
Comparación Con Compuestos Similares
Methyl 4-(2-(3-(4-methoxyphenethyl)ureido)ethyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
Methyl 4-(2-(3-(4-hydroxyphenethyl)ureido)ethyl)piperazine-1-carboxylate: This compound has a hydroxy group instead of a methoxy group, which may affect its reactivity and bioactivity.
Methyl 4-(2-(3-(4-chlorophenethyl)ureido)ethyl)piperazine-1-carboxylate:
Propiedades
IUPAC Name |
methyl 4-[2-[2-(4-methoxyphenyl)ethylcarbamoylamino]ethyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O4/c1-25-16-5-3-15(4-6-16)7-8-19-17(23)20-9-10-21-11-13-22(14-12-21)18(24)26-2/h3-6H,7-14H2,1-2H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQUIBPZZWXGNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCCN2CCN(CC2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(cyclohex-1-en-1-yl)ethyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2578230.png)

![N'-[1-(4-methylbenzenesulfonyl)piperidine-4-carbonyl]benzohydrazide](/img/structure/B2578236.png)

![5-((3-Fluorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2578238.png)





![2-{[2-(4-Chlorophenyl)ethyl]amino}benzoic acid](/img/structure/B2578247.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2578251.png)

